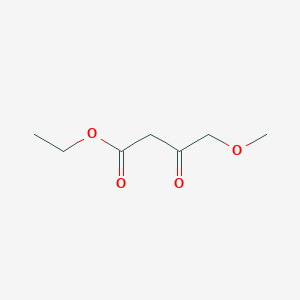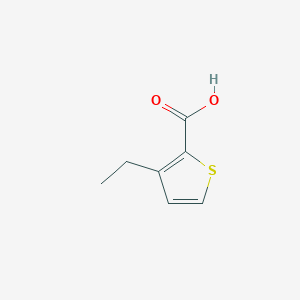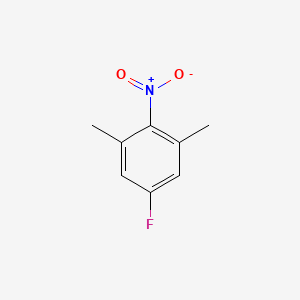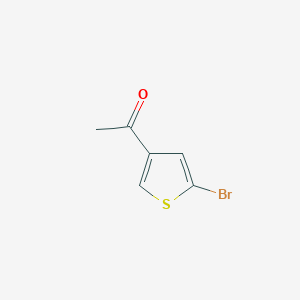
1-(5-Bromothiophen-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-3-YL)ethanone is a chemical compound with the CAS Number: 59227-67-7 . It has a molecular weight of 205.08 and its linear formula is C6H5BrOS . It is a useful research chemical for the preparation of acifran analogs as agonists of niacin receptors, GPR109a and GPR109b for the treatment of atherosclerosis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 130-135 C at 13 mmHg and a melting point of 63-64 C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Synthesis and Chemical Analysis
1-(5-Bromothiophen-3-yl)ethanone has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of N3S2 pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde, which are further used to synthesize dicationic Cu(ii) complexes. These complexes display square pyramidal geometry and exhibit properties like solvatochromism and reversible redox reactions, important in the field of material science and chemistry (Warad et al., 2020).
Molecular Structure Studies
The molecular structure of compounds involving this compound has been extensively studied. For example, research on a compound synthesized from 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone showed significant insights into the dihedral angles within the molecule, contributing to understanding the spatial arrangement of molecules in solid-state chemistry (Xu et al., 2005).
Biological Activities
In biological research, this compound derivatives have shown significant potential. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, prepared using this compound, exhibited potent immunosuppressive and immunostimulatory activities on immune cells, along with cytotoxic effects against various cancer cell lines. Such studies are crucial in drug discovery and pharmacological research (Abdel‐Aziz et al., 2011).
Antibacterial Properties
The synthesis of new derivatives of this compound has been explored for their antibacterial properties. A study involving the synthesis of novel 1-(2-methyl-1, 5-diphenyl-1H-pyrrol-3-yl) ethanone derivatives highlighted their potential as antibacterial agents, underscoring the importance of this compound in medicinal chemistry (Chinnayya et al., 2022).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(5-Bromothiophen-3-YL)ethanone plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of acifran analogs, which are agonists of niacin receptors GPR109a and GPR109b. These receptors are involved in the regulation of lipid metabolism and inflammation . The interactions of this compound with these receptors highlight its potential in modulating biochemical pathways related to lipid metabolism.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with niacin receptors can lead to changes in the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an agonist for niacin receptors GPR109a and GPR109b, leading to the activation of these receptors and subsequent downstream signaling events . This activation can result in the inhibition of lipolysis in adipose tissue and the modulation of inflammatory responses. The compound’s ability to bind to these receptors and influence their activity is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability . Over time, any degradation of the compound could affect its efficacy and the outcomes of experiments. Long-term studies in vitro or in vivo may reveal additional insights into its temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as the modulation of lipid metabolism and reduction of inflammation. At higher doses, there could be toxic or adverse effects. It is crucial to determine the threshold doses that elicit positive effects without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate these pathways. For instance, its role as an agonist for niacin receptors can influence metabolic flux and metabolite levels in lipid metabolism . Understanding these interactions is essential for elucidating the compound’s impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying its transport and distribution is important for understanding its overall bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDKDDPMXRCHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506761 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59227-67-7 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

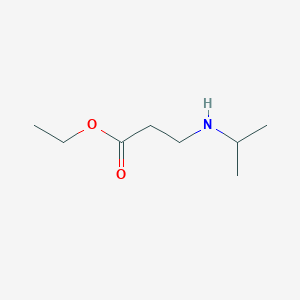

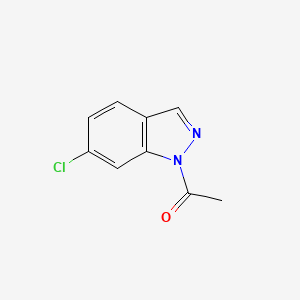
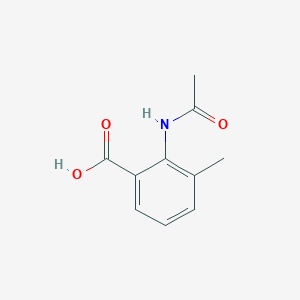

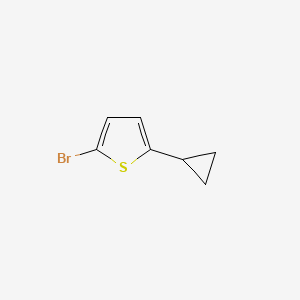


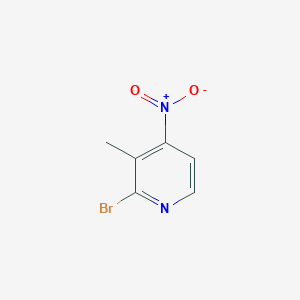
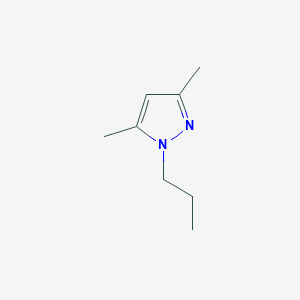
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)
